![molecular formula C11H11ClN2O4 B2915666 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea CAS No. 571149-70-7](/img/structure/B2915666.png)
3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
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Description
3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as CDU, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of fatty acid epoxides, which are important signaling molecules in the body. CDU has been shown to have a number of potential applications in scientific research, particularly in the fields of cardiovascular disease, inflammation, and cancer.
Scientific Research Applications
Pharmacological Value
Some 1,4-benzodioxin derivatives have been developed due to their potential pharmacological value .
Inhibition of Alpha-amylase and Alpha-glucosidase
These enzymes digest dietary complex carbohydrates into glucose, and their inhibition has been a focus to control glucose levels in the blood .
Antibacterial Activity
Derivatives with 1,4-benzodioxin moieties have been synthesized and tested for their antibacterial activity .
Anti-inflammatory and Diuretic Properties
Certain 1,4-benzodioxin derivatives display anti-inflammatory and diuretic activities .
Anti-hyperglycemic and Calcium Antagonistic Activities
Some derivatives are known for their anti-hyperglycemic and calcium antagonistic activities .
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-6-10(15)14-11(16)13-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5H,3-4,6H2,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBIWHAMQZUZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
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